molecular formula C15H18N4O4 B1208186 5-Ethyl-4a-hydroperoxy-3,8,10-trimethylbenzo[g]pteridine-2,4-dione CAS No. 94099-56-6

5-Ethyl-4a-hydroperoxy-3,8,10-trimethylbenzo[g]pteridine-2,4-dione

Katalognummer: B1208186
CAS-Nummer: 94099-56-6
Molekulargewicht: 318.33 g/mol
InChI-Schlüssel: PVAOJECIJLYLME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Ethyl-4a-hydroperoxy-3,8,10-trimethylbenzo[g]pteridine-2,4-dione is a complex organic compound with the molecular formula C15H18N4O4.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4a-hydroperoxy-3,8,10-trimethylbenzo[g]pteridine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, followed by specific reaction conditions to achieve the final product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize efficiency and yield while minimizing costs. These methods often involve large-scale reactions under controlled conditions, utilizing advanced equipment and techniques to ensure consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethyl-4a-hydroperoxy-3,8,10-trimethylbenzo[g]pteridine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroperoxy derivatives, while reduction can produce various hydroxy compounds .

Wissenschaftliche Forschungsanwendungen

5-Ethyl-4a-hydroperoxy-3,8,10-trimethylbenzo[g]pteridine-2,4-dione has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Ethyl-4a-hydroperoxy-3,8,10-trimethylbenzo[g]pteridine-2,4-dione involves its interaction with specific molecular targets and pathways. It can act as an oxidizing agent, affecting cellular redox balance and inducing oxidative stress. This compound may also interact with enzymes and proteins, modulating their activities and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Ethyl-4a-hydroperoxy-3,8,10-trimethylbenzo[g]pteridine-2,4-dione is unique due to its specific hydroperoxy and trimethyl substituents, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

94099-56-6

Molekularformel

C15H18N4O4

Molekulargewicht

318.33 g/mol

IUPAC-Name

5-ethyl-4a-hydroperoxy-3,8,10-trimethylbenzo[g]pteridine-2,4-dione

InChI

InChI=1S/C15H18N4O4/c1-5-19-10-7-6-9(2)8-11(10)17(3)12-15(19,23-22)13(20)18(4)14(21)16-12/h6-8,22H,5H2,1-4H3

InChI-Schlüssel

PVAOJECIJLYLME-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)C)N(C3=NC(=O)N(C(=O)C31OO)C)C

Kanonische SMILES

CCN1C2=C(C=C(C=C2)C)N(C3=NC(=O)N(C(=O)C31OO)C)C

Synonyme

4 alpha-hydroperoxy-5-ethyl-3,8,10-trimethylisoalloxazine
FLETOOH

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.